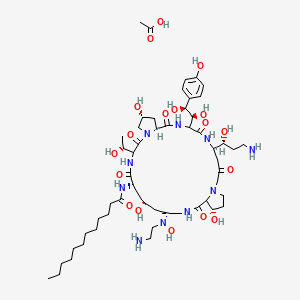
(3-Des-trifluoromethyl-3-methyl) Sitagliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-1-(3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyrazine ring, an amino group, and a trifluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-(3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one typically involves multiple steps:
Formation of the triazolopyrazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the amino group: Amination reactions are employed to introduce the amino group at the desired position.
Attachment of the trifluorophenyl group: This step involves the use of coupling reactions to attach the trifluorophenyl group to the butanone backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be employed to modify the triazolopyrazine ring or the butanone moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Oxo derivatives of the original compound.
Reduction products: Modified triazolopyrazine or butanone derivatives.
Substitution products: Compounds with new functional groups replacing the trifluorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism by which ®-3-Amino-1-(3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-1-(3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-phenylbutan-1-one: Similar structure but lacks the trifluorophenyl group.
®-3-Amino-1-(3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4-difluorophenyl)butan-1-one: Similar structure with a difluorophenyl group instead of a trifluorophenyl group.
Uniqueness
The presence of the trifluorophenyl group in ®-3-Amino-1-(3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for various applications.
Propiedades
Fórmula molecular |
C16H18F3N5O |
|---|---|
Peso molecular |
353.34 g/mol |
Nombre IUPAC |
(3R)-3-amino-1-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-4-(2,4,5-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C16H18F3N5O/c1-9-21-22-15-8-23(2-3-24(9)15)16(25)6-11(20)4-10-5-13(18)14(19)7-12(10)17/h5,7,11H,2-4,6,8,20H2,1H3/t11-/m1/s1 |
Clave InChI |
URAMUGLEQXVDEP-LLVKDONJSA-N |
SMILES isomérico |
CC1=NN=C2N1CCN(C2)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N |
SMILES canónico |
CC1=NN=C2N1CCN(C2)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




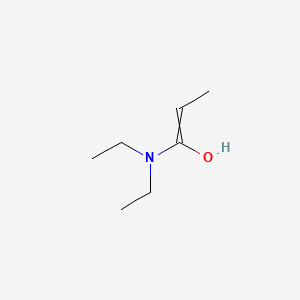



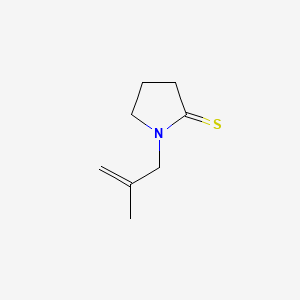

![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)

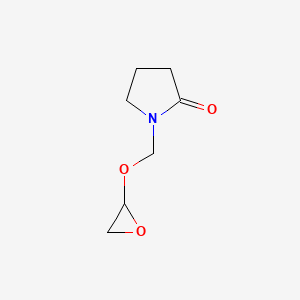
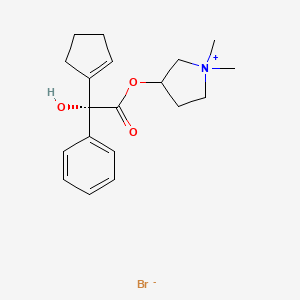
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
